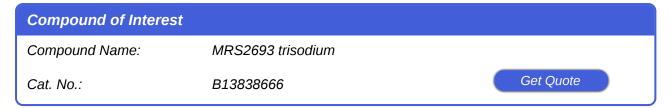


In Vitro Applications of MRS2693 Trisodium: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2693 trisodium is a potent and selective agonist for the P2Y6 purinergic receptor, a G protein-coupled receptor (GPCR) involved in a variety of physiological and pathological processes.[1][2][3][4] Its high selectivity makes it an invaluable tool for in vitro studies aimed at elucidating the roles of the P2Y6 receptor in cellular signaling, inflammation, and cancer biology. This document provides detailed application notes and protocols for the in vitro use of MRS2693, designed to assist researchers in pharmacology, cell biology, and drug discovery.

Physicochemical Properties and Storage



Property	Value		
Chemical Name	5-Iodouridine-5'-O-diphosphate trisodium salt		
Alternative Names	5-Iodo-UDP trisodium salt		
Molecular Formula	C9H10IN2Na3O12P2		
Molecular Weight	596.0 g/mol [2]		
Purity	≥95% (HPLC)[2][3]		
Solubility	Soluble in water (often supplied as a 10mM solution)[2]		
Storage	Store at -20°C[2]		

Biological Activity and Quantitative Data

MRS2693 is a selective agonist of the human P2Y6 receptor with no significant activity at other P2Y subtypes.[1][2][3][4] Its activation of the P2Y6 receptor, a Gq-coupled GPCR, initiates a signaling cascade involving phospholipase C (PLC) activation, leading to inositol trisphosphate (IP₃) production and subsequent mobilization of intracellular calcium.[5] This signaling cascade can influence various cellular processes, including inflammation, apoptosis, and cell differentiation.

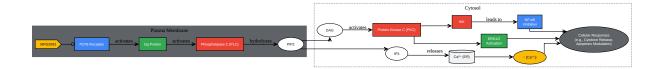


Parameter	Cell Line	Assay Type	Value	Reference
EC₅o (hP2Y6)	1321N1 human astrocytoma	Calcium Mobilization	0.015 μM (15 nM)	[1][2][3][4]
Concentration Range (Cytoprotection)	C2C12 mouse skeletal muscle	Apoptosis Assay	0.1 - 10 nM	
Concentration (NF-кВ Inhibition)	C2C12 mouse skeletal muscle	NF-κB Activation Assay	10 nM	_
Concentration (ERK1/2 Activation)	C2C12 mouse skeletal muscle	Western Blot	10 nM	_

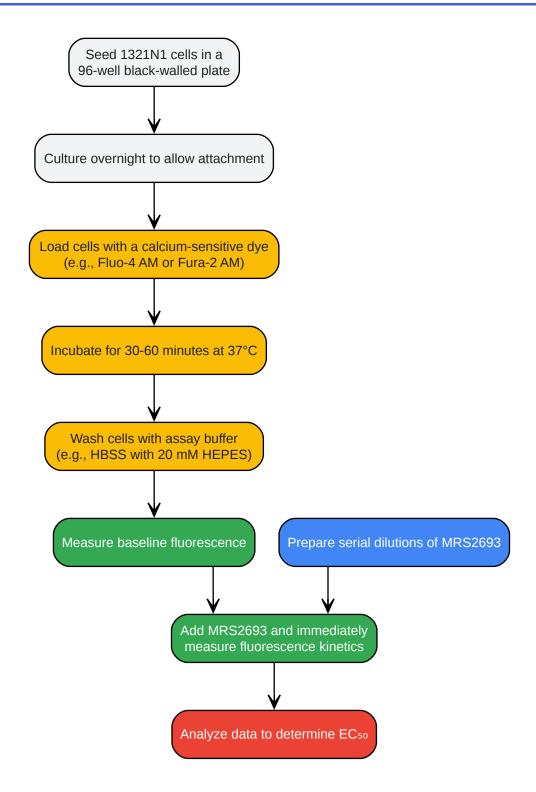
Signaling Pathway of MRS2693 via P2Y6 Receptor

Activation of the P2Y6 receptor by MRS2693 initiates a well-characterized signaling pathway that plays a crucial role in various cellular responses.

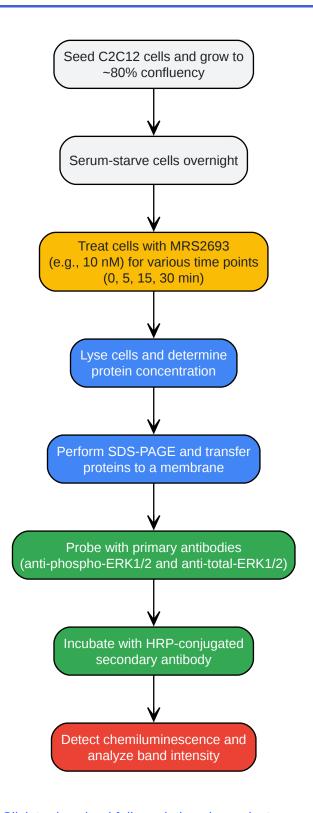












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- To cite this document: BenchChem. [In Vitro Applications of MRS2693 Trisodium: A Detailed Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13838666#in-vitro-applications-of-mrs2693-trisodium]

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